molecular formula C14H22N2O3 B1203071 2,5-Diethoxy-4-morpholinoaniline CAS No. 51963-82-7

2,5-Diethoxy-4-morpholinoaniline

Cat. No.: B1203071
CAS No.: 51963-82-7
M. Wt: 266.34 g/mol
InChI Key: DDCBPJKVWMBNCC-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-morpholinoaniline (CAS 51963-82-7) is an aromatic amine featuring a benzene ring substituted with two ethoxy groups at positions 2 and 5 and a morpholino group at position 2. The ethoxy groups enhance solubility in organic solvents and modulate electronic properties, while the morpholino substituent introduces steric bulk and electron-donating effects. This compound is widely utilized in electrochemical synthesis, particularly in the generation of sulfonamide derivatives via oxidation-driven Michael-type addition reactions . Its oxidized intermediate, p-quinonediimine, exhibits pH-dependent instability, undergoing hydrolysis, hydroxylation, or trimerization .

Properties

IUPAC Name

2,5-diethoxy-4-morpholin-4-ylaniline
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InChI

InChI=1S/C14H22N2O3/c1-3-18-13-10-12(16-5-7-17-8-6-16)14(19-4-2)9-11(13)15/h9-10H,3-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCBPJKVWMBNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID1068693
Record name Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-
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Molecular Weight

266.34 g/mol
Source PubChem
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CAS No.

51963-82-7
Record name 2,5-Diethoxy-4-(4-morpholinyl)benzenamine
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Record name 2,5-Diethoxy-4-morpholinoaniline
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Record name Benzenamine, 2,5-diethoxy-4-(4-morpholinyl)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethoxy-4-morpholinoaniline typically involves the reaction of 2,5-diethoxyaniline with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of high-purity compound .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethoxy-4-morpholinoaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives. This reaction is typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ethoxy and morpholino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antiestrogenic Activity
Research has shown that derivatives of 2,5-Diethoxy-4-morpholinoaniline exhibit antiestrogenic properties. A study identified this compound as part of a series of morpholinoaniline derivatives designed to act as selective estrogen receptor modulators (SERMs). These compounds were evaluated for their ability to inhibit estrogen-induced cell proliferation in breast cancer cell lines. The results indicated that certain derivatives, including this compound, significantly reduced cell growth in the presence of estrogen, suggesting potential therapeutic applications in breast cancer treatment .

Mechanistic Studies
Further investigations into the mechanism of action revealed that this compound interacts with estrogen receptors, influencing gene expression related to cell proliferation and apoptosis. This interaction was confirmed through in vitro assays where the compound was shown to bind effectively to estrogen receptors, demonstrating its potential as a lead compound for developing new antiestrogen drugs .

Electrochemical Applications

Electrochemical Oxidation Studies
The electrochemical behavior of this compound has been extensively studied. Research focused on its oxidation in the presence of various nucleophiles has provided insights into its reactivity and stability under electrochemical conditions. The oxidation process was monitored using cyclic voltammetry, revealing distinct peaks that correspond to the oxidation states of the compound. This information is critical for understanding its behavior in electrochemical sensors and organic electronics .

Kinetic Studies
Kinetic studies have demonstrated that the electrochemical oxidation of this compound can be influenced by factors such as pH and the concentration of nucleophiles. These findings have implications for its use in organic synthesis and the development of electrochemical sensors that rely on specific redox reactions .

Case Studies and Research Findings

Study Focus Findings
Anti-estrogen StudyEvaluating antiestrogenic propertiesDemonstrated significant inhibition of estrogen-induced proliferation in breast cancer cells with derivatives including this compound .
Electrochemical BehaviorInvestigating oxidation mechanismsIdentified distinct electrochemical profiles indicating reactivity under various conditions; useful for sensor development .
Kinetic AnalysisStudying reaction ratesFound that pH and nucleophile concentration significantly affect the kinetics of oxidation reactions involving this compound .

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-4-morpholinoaniline involves its interaction with various molecular targets. The compound can undergo oxidation to form reactive intermediates, which can then interact with nucleophiles in biological systems. The specific pathways and targets depend on the context of its use, such as in biological assays or chemical reactions .

Comparison with Similar Compounds

2,5-Dimethoxy-4-morpholinoaniline (CAS 68052-18-6)

  • Structural Differences : Methoxy groups replace ethoxy substituents.
  • Reactivity: Methoxy groups are smaller and less electron-donating than ethoxy, leading to reduced steric hindrance and slower hydrolysis of oxidized intermediates. Electrochemical oxidation yields less stable p-quinonediimine derivatives compared to the ethoxy analog, as seen in voltammetry studies .
  • Applications : Primarily used in dye synthesis and as a precursor for small-molecule pharmaceuticals.

3,4-Diethoxyaniline (CAS 39052-12-5)

  • Structural Differences: Lacks the morpholino group; diethoxy substituents are at positions 3 and 3.
  • Reactivity: The absence of the morpholino group reduces steric hindrance, enabling faster nucleophilic attacks but limiting regioselectivity.
  • Applications : Used in agrochemicals and as a building block for polymers.

N,N-Dialkylated-2,5-diethoxy-4-morpholinoaniline Derivatives

  • Structural Differences : Alkyl chains replace hydrogen atoms on the amine group.
  • Reactivity :
    • Dialkylation increases lipophilicity, enhancing membrane permeability in biological systems.
    • Modified derivatives exhibit anti-estrogenic activity by targeting multiple estrogen receptor conformations, a property absent in the parent compound .
  • Applications : Investigated as therapeutics for hormone-dependent cancers.

Mechanistic Insights

  • Oxidation Stability: The ethoxy and morpholino groups in 2,5-diethoxy-4-morpholinoaniline stabilize the p-quinonediimine intermediate, enabling controlled synthesis of sulfonamides via ECCCEC mechanisms . In contrast, 2,5-dimethoxy-4-morpholinoaniline forms less stable intermediates, limiting its utility in multi-step reactions.
  • pH Sensitivity: Hydrolysis of the quinonediimine intermediate accelerates under alkaline conditions for all analogs, but the morpholino group in this compound mitigates this effect, allowing isolation of disulfonamide derivatives at specific potentials .

Biological Activity

Overview

2,5-Diethoxy-4-morpholinoaniline is an organic compound classified as an aromatic amine, characterized by two ethoxy groups and a morpholino group attached to a benzene ring. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological activity, mechanisms of action, pharmacokinetics, and research findings.

Electrochemical Oxidation
The primary mode of action for this compound involves electrochemical oxidation. This process transforms the compound into p-quinonediimine through a two-electron transfer mechanism. The resulting p-quinonediimine is unstable and can participate in further biochemical reactions, influencing various cellular processes and signaling pathways .

Biochemical Pathways
The electrochemical oxidation of this compound affects several biochemical pathways. The oxidation products can interact with nucleophiles, leading to alterations in cell signaling, gene expression, and metabolism. This interaction is crucial for understanding how the compound may exert its biological effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Its solubility and reactivity are enhanced due to the presence of ethoxy groups, which may facilitate its absorption and distribution within biological systems. The compound's interactions with enzymes and proteins further underscore its potential therapeutic applications .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism behind this activity is likely linked to the formation of reactive intermediates during electrochemical oxidation .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of cellular signaling pathways . The unique structural features of this compound contribute to its ability to target multiple estrogen receptor conformations, enhancing its potential as an anti-estrogen agent .

Case Studies

  • Electrochemical Studies
    A study conducted on the electrochemical oxidation of 4-morpholinoaniline derivatives highlighted the importance of substituents in modulating biological activity. It was found that variations in pH significantly affect the oxidation process and subsequent biological effects .
  • In Vitro Anticancer Activity
    In a series of experiments involving human cancer cell lines, this compound demonstrated notable cytotoxic effects. The compound was effective at low concentrations (5 µM), leading to increased apoptosis rates compared to control groups treated with DMSO .

Comparative Analysis

Compound NameStructure FeaturesUnique Characteristics
This compound Two ethoxy groups + morpholino groupEnhanced solubility and reactivity
4-Morpholinoaniline Morpholino group attached to anilineLacks ethoxy substituents; simpler structure
2-Ethoxy-4-morpholinoaniline One ethoxy groupLess steric hindrance compared to 2,5-diethoxy variant
N,N-Diethyl-morpholinoaniline Two ethyl groups instead of ethoxyDifferent alkyl substitution affects solubility and reactivity
2,5-Dimethoxy-4-morpholinoaniline Two methoxy groupsAlters electronic properties significantly

Q & A

Q. What are the primary synthetic routes for generating sulfonamide derivatives from 2,5-diethoxy-4-morpholinoaniline?

The most established method involves electrochemical oxidation of this compound in aqueous solutions using a commercial carbon anode. This process occurs in the presence of arylsulfinic acids, which act as nucleophiles. By adjusting the applied potential, researchers can selectively synthesize mono- or di-sulfonamide derivatives via Michael-type addition reactions with the electrogenerated quinonediimine intermediate .

Q. How is this compound utilized in pharmaceutical research?

The compound serves as a key intermediate in drug development due to its reactive diethoxy groups and morpholine substituent, which enable further functionalization. It is used to synthesize novel pharmaceutical candidates, particularly in biochemical studies exploring receptor-ligand interactions or enzyme inhibition mechanisms .

Q. What safety protocols are recommended when handling this compound?

While specific toxicity data are limited, standard safety measures for handling aromatic amines should be followed: use PPE (gloves, lab coats, goggles), work in a fume hood, and avoid inhalation or skin contact. Storage should adhere to guidelines for air- and moisture-sensitive compounds .

Advanced Research Questions

Q. What is the mechanistic pathway for sulfonamide formation during electrochemical oxidation?

The process begins with anodic oxidation of this compound, generating a quinonediimine intermediate. This electrophilic species undergoes nucleophilic attack by arylsulfinic acids via a Michael addition mechanism, forming C–S bonds. The selectivity for mono- vs. di-sulfonamides depends on the availability of reactive sites and the applied electrochemical potential .

Q. How can reaction pathways be controlled to isolate specific sulfonamide derivatives?

By modulating the applied electrochemical potential, researchers can influence the oxidation state of the intermediate and the reaction kinetics. Lower potentials favor mono-sulfonamide formation, while higher potentials promote di-sulfonamide products. Additionally, varying the concentration of arylsulfinic acids can alter the reaction equilibrium .

Q. How do contradictory data in electrochemical synthesis conditions affect reproducibility?

Discrepancies may arise from differences in electrode materials, solvent systems, or pH. For example, uses aqueous solutions and carbon anodes, whereas other studies (e.g., reductive electrolysis in ) employ non-aqueous media. Researchers must standardize parameters such as electrolyte composition and potential sweep rates to ensure reproducibility .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Key methods include:

  • FT-IR spectroscopy (e.g., Aldrich FT-IR Library for structural verification) .
  • HPLC/MS for purity assessment and molecular weight determination (inferred from synthesis studies).
  • NMR spectroscopy to confirm substitution patterns and reaction outcomes (commonly used in electrochemical synthesis, though not explicitly stated in evidence).

Q. What strategies optimize yield and selectivity in large-scale syntheses?

  • Use controlled-potential electrolysis to minimize side reactions.
  • Employ flow-cell systems to enhance mass transfer and scalability.
  • Optimize the molar ratio of arylsulfinic acids to the parent compound to reduce waste .

Q. How does the morpholine substituent influence the compound’s reactivity?

The morpholine group enhances solubility in polar solvents and stabilizes intermediates through resonance effects. Its electron-donating nature also activates the benzene ring for electrophilic substitution, directing reactions to specific positions .

Q. What are the stability profiles of this compound under varying storage conditions?

While stability data are sparse, analogs suggest sensitivity to light and moisture. Store in airtight containers under inert gas (e.g., N₂) at –20°C. Conduct periodic purity checks via TLC or HPLC to monitor degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,5-Diethoxy-4-morpholinoaniline
Reactant of Route 2
Reactant of Route 2
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